molecular formula C17H31NO3 B155709 N-(2-oxooxolan-3-yl)tridecanamide CAS No. 878627-21-5

N-(2-oxooxolan-3-yl)tridecanamide

Cat. No. B155709
M. Wt: 297.4 g/mol
InChI Key: KCJFEZQEDOBEOT-UHFFFAOYSA-N
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Description

N-(2-oxooxolan-3-yl)tridecanamide is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may provide insights into the synthesis and properties of N-(2-oxooxolan-3-yl)tridecanamide. The first paper describes a series of N-arylamides with antiproliferative activity against cancer cell lines, synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The second paper discusses the synthesis of a new class of cyclic dipeptidyl ureas, specifically 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, through Ugi reactions followed by treatment with sodium ethoxide . These methods and compounds could potentially be relevant to the synthesis and understanding of N-(2-oxooxolan-3-yl)tridecanamide.

Synthesis Analysis

The synthesis of compounds related to N-(2-oxooxolan-3-yl)tridecanamide involves multi-step organic reactions. In the first paper, the CuAAC reaction is a key step in producing a series of N-arylamides with potential antiproliferative properties . The second paper describes the use of Ugi reactions to create a new class of cyclic dipeptidyl ureas, which involves the combination of isocyanides, formic acids, and semicarbazones . These synthetic routes could be adapted for the synthesis of N-(2-oxooxolan-3-yl)tridecanamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-oxooxolan-3-yl)tridecanamide has been analyzed using techniques such as X-ray diffraction, as mentioned in the second paper . This technique allows for the determination of the tautomeric form of the compound and the observation of intermolecular interactions, such as hydrogen bonding. The structure-activity relationship (SAR) studies in the first paper also provide insights into how different substitutions on the molecular scaffold affect biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the CuAAC reaction, which is known for forming 1,2,3-triazole rings, and the Ugi reaction, which is a multicomponent reaction that forms complex structures from simpler precursors . These reactions are crucial for constructing the molecular frameworks of the compounds of interest and can be analyzed to understand the reactivity and possible transformations of N-(2-oxooxolan-3-yl)tridecanamide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-oxooxolan-3-yl)tridecanamide are not directly reported in the provided papers, the properties of structurally related compounds can be inferred. For instance, the solubility, melting point, and stability of the compounds can be related to their molecular structure and functional groups . Additionally, the biological activities, such as antiproliferative effects, can be associated with the compound's ability to interact with biological targets, as seen in the first paper .

Safety And Hazards

The safety and hazards associated with “N-(2-oxooxolan-3-yl)tridecanamide” are not clearly defined in the available resources.


Future Directions

The future directions of “N-(2-oxooxolan-3-yl)tridecanamide” are not clearly defined in the available resources. However, given its association with bacterial gene expression, it may have potential applications in microbiology and biotechnology1.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

N-(2-oxooxolan-3-yl)tridecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)18-15-13-14-21-17(15)20/h15H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHZLNSEWMAGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469635
Record name N-(2-Oxooxolan-3-yl)tridecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxooxolan-3-yl)tridecanamide

CAS RN

878627-21-5
Record name N-(2-Oxooxolan-3-yl)tridecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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